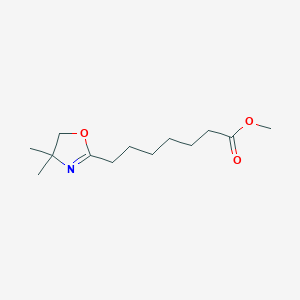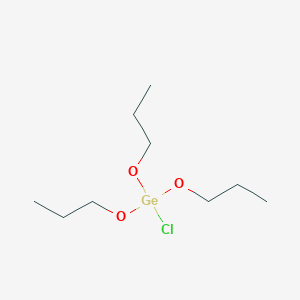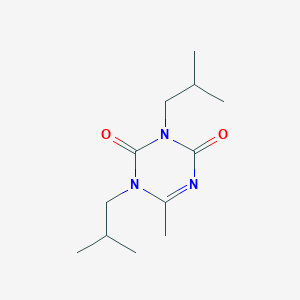![molecular formula C15H18O4 B14346946 (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one CAS No. 92582-04-2](/img/structure/B14346946.png)
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is an organic compound characterized by its unique structure, which includes a diethoxyphenyl group attached to an oxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one typically involves the condensation of 3,4-diethoxybenzaldehyde with oxolan-2-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Thiosulfate: An oxyanion of sulfur used in various chemical processes.
Uniqueness
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one is unique due to its specific structure, which includes a diethoxyphenyl group and an oxolanone ring. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
92582-04-2 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C15H18O4/c1-3-17-13-6-5-11(10-14(13)18-4-2)9-12-7-8-19-15(12)16/h5-6,9-10H,3-4,7-8H2,1-2H3/b12-9+ |
Clave InChI |
GKJMKUJPHWKNEF-FMIVXFBMSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C/2\CCOC2=O)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2CCOC2=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)

![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)

![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)



